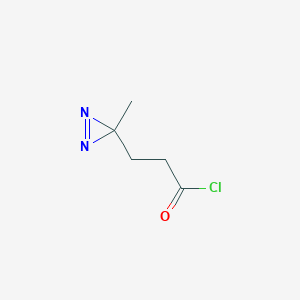
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride is a chemical compound that belongs to the class of diazirine-containing compounds. These compounds are known for their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light. This property makes them valuable in various scientific research applications, particularly in the field of photo-crosslinking.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride typically involves the reaction of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid+Thionyl chloride→3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from affecting the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid.
Photoactivation: Upon exposure to ultraviolet light, the diazirine ring forms a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran.
Conditions: Reactions are typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride is widely used in scientific research due to its photo-crosslinking properties. Some of its applications include:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.
Biology: Employed in the study of protein-protein and protein-DNA interactions by forming covalent bonds upon photoactivation.
Medicine: Utilized in the development of photoactivatable drugs and probes for studying biological pathways.
Industry: Applied in the immobilization of enzymes and other proteins onto surfaces for industrial processes.
Wirkmechanismus
The mechanism of action of 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride involves the formation of a carbene intermediate upon exposure to ultraviolet light. This highly reactive intermediate can insert into various chemical bonds, forming covalent linkages. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being crosslinked.
Vergleich Mit ähnlichen Verbindungen
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride is unique due to its diazirine ring, which allows for photoactivation and carbene formation. Similar compounds include:
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Lacks the acyl chloride group but retains the diazirine ring.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Contains an alkyne group in addition to the diazirine ring, allowing for additional chemical modifications.
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: Contains a bromophenyl and trifluoromethyl group, providing different reactivity and applications.
These compounds share the photoactivation property but differ in their functional groups and specific applications.
Eigenschaften
CAS-Nummer |
25055-90-7 |
|---|---|
Molekularformel |
C5H7ClN2O |
Molekulargewicht |
146.57 g/mol |
IUPAC-Name |
3-(3-methyldiazirin-3-yl)propanoyl chloride |
InChI |
InChI=1S/C5H7ClN2O/c1-5(7-8-5)3-2-4(6)9/h2-3H2,1H3 |
InChI-Schlüssel |
TWWRVYIWEQXHLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)CCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)
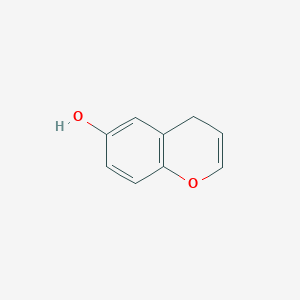
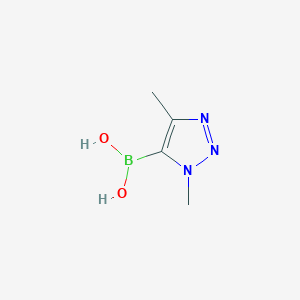
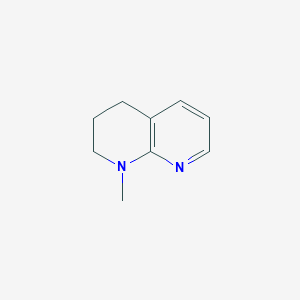
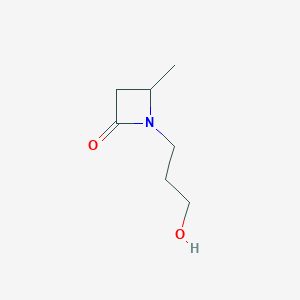
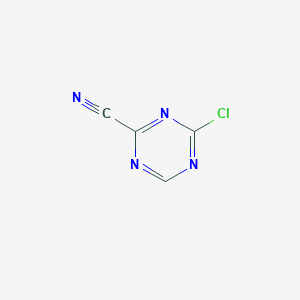

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11922038.png)



![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)
